molecular formula C11H14INO2 B295043 2-(Dimethylamino)ethyl 2-iodobenzoate

2-(Dimethylamino)ethyl 2-iodobenzoate

Cat. No.: B295043
M. Wt: 319.14 g/mol
InChI Key: YHZWKKZCILOKDZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2-iodobenzoate is an aromatic ester featuring a dimethylaminoethyl chain esterified to 2-iodobenzoic acid. The compound combines a bulky iodine substituent in the ortho position of the benzene ring with a polar dimethylaminoethyl ester group.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-iodobenzoate

InChI

InChI=1S/C11H14INO2/c1-13(2)7-8-15-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3

InChI Key

YHZWKKZCILOKDZ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC=CC=C1I

Canonical SMILES

CN(C)CCOC(=O)C1=CC=CC=C1I

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:
2-(Dimethylamino)ethyl 2-iodobenzoate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity:
    Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation .
  • Antimicrobial Properties:
    The compound's effectiveness as an antimicrobial agent has also been noted. It has been used in formulations aimed at treating infections caused by resistant strains of bacteria .

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and their biological activity against various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting potential for further development .

Material Science

Polymer Chemistry:
this compound is utilized in polymer chemistry as a photoinitiator in UV-curable coatings. Its ability to generate free radicals upon UV exposure makes it valuable in the production of durable coatings and adhesives.

  • Applications in Coatings:
    The compound is incorporated into formulations for automotive and industrial coatings due to its ability to enhance adhesion and durability .

Data Table: Applications in Material Science

Application TypeDescriptionBenefits
PhotoinitiatorUsed in UV-curable coatingsEnhances adhesion, durability
AdhesivesComponent in adhesive formulationsImproves bonding strength

Analytical Chemistry

Use as a Reagent:
In analytical chemistry, this compound serves as a reagent for the detection of various analytes through chromatographic techniques.

  • Chromatography:
    It can be used as a derivatizing agent to improve the detectability of certain compounds during gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses .

Case Study:
A research article highlighted the use of this compound in HPLC for the analysis of pharmaceuticals, demonstrating improved separation and detection limits compared to traditional methods .

Comparison with Similar Compounds

2-(Diethylamino)ethyl 2-Iodobenzoate

Molecular Formula: C₁₃H₁₈INO₂; Molecular Weight: 347.196 g/mol

  • Structural Difference: Replacement of dimethylamino (-N(CH₃)₂) with diethylamino (-N(C₂H₅)₂).
  • Steric Effects: Bulkier diethyl groups may hinder nucleophilic attack or polymerization reactions.

Ethyl 4-(Dimethylamino)benzoate

Key Data : Used in resin cements as a co-initiator .

  • Structural Difference: Dimethylamino group in the para position (vs. ortho-iodo in the target compound) and absence of iodine.
  • Impact on Properties: Reactivity: The para-substituted dimethylamino group enhances electron donation, increasing the degree of conversion in resin systems (72% vs. 58% for methacrylate analogs) . Physical Properties: Resins with this compound exhibit superior flexural strength (120 MPa) and hardness compared to methacrylate-based systems.
  • Role of Iodine : The target compound’s iodine may reduce electron density on the aromatic ring, altering reactivity in photopolymerization.

2-(Dimethylamino)ethyl Methacrylate

Key Data : Co-initiator in resin cements .

  • Structural Difference : Methacrylate ester (CH₂=C(CH₃)COO-) vs. benzoate ester.
  • Impact on Properties: Polymerization: Methacrylate’s vinyl group enables rapid polymerization but lowers degree of conversion (58% vs. 72% for ethyl 4-(dimethylamino)benzoate) . Stability: Benzoate esters (like the target compound) are generally more hydrolytically stable than methacrylates.

Methyl 2-Amino-4-methyl-5-iodobenzoate

Molecular Formula: C₁₀H₁₂INO₂; Molecular Weight: 291.09 g/mol .

  • Structural Difference: Amino (-NH₂) and methyl groups at positions 2 and 4 (vs. dimethylaminoethyl ester and iodine at position 2).
  • Impact on Properties: Electron Density: The amino group activates the ring toward electrophilic substitution, contrasting with the deactivating ester group in the target compound. Applications: Suited for nucleophilic aromatic substitution due to iodine’s leaving-group ability.

2-[(3-Iodobenzoyl)amino]benzamide

Molecular Formula : C₁₄H₁₁IN₂O₂; Molecular Weight : 366.16 g/mol .

  • Structural Difference : Amide linkage (-CONH-) vs. ester (-COO-).
  • Impact on Properties :
    • Stability : Amides resist hydrolysis better than esters, making this compound more stable under acidic/basic conditions.
    • Reactivity : Less prone to ester-exchange reactions, limiting utility in polymerization but enhancing stability in drug formulations.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
2-(Dimethylamino)ethyl 2-iodobenzoate C₁₁H₁₄INO₂ 319.19 (inferred) Ester, dimethylamino, iodine High radical generation potential; moderate hydrolytic stability -
2-(Diethylamino)ethyl 2-iodobenzoate C₁₃H₁₈INO₂ 347.196 Ester, diethylamino, iodine Increased lipophilicity; steric hindrance in reactions
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Ester, dimethylamino High degree of conversion (72%); superior flexural strength in resins
2-(Dimethylamino)ethyl methacrylate C₈H₁₃NO₂ 155.20 Methacrylate, dimethylamino Rapid polymerization; lower conversion (58%) in resins
Methyl 2-amino-4-methyl-5-iodobenzoate C₁₀H₁₂INO₂ 291.09 Ester, amino, iodine Activated aromatic ring; suitable for nucleophilic substitution
2-[(3-Iodobenzoyl)amino]benzamide C₁₄H₁₁IN₂O₂ 366.16 Amide, iodine High hydrolytic stability; limited reactivity in ester-based systems

Key Research Findings

  • Steric and Electronic Effects : Ortho-substituted iodine in the target compound introduces steric hindrance and electron-withdrawing effects, reducing ring reactivity toward electrophiles but enhancing radical generation .
  • Amino Group Influence: Dimethylaminoethyl esters exhibit higher solubility in polar solvents than diethyl analogs, critical for homogeneous resin formulations .
  • Role of Iodine : Iodine’s polarizability and leaving-group ability make iodobenzoates valuable in Suzuki-Miyaura couplings or as photoinitiators .

Q & A

Q. How should researchers design experiments to validate conflicting data on the compound’s stability under UV irradiation?

  • Answer: Controlled studies should:
  • Use calibrated UV light sources with defined wavelengths (e.g., 365 nm).
  • Monitor degradation via high-performance liquid chromatography (HPLC).
  • Compare stability in inert (N2_2) vs. aerobic conditions.
  • Publish raw data and statistical analyses for reproducibility .

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